molecular formula C11H20N2O2 B1532698 4-Boc-4,7-diazaspiro[2.5]octane CAS No. 674792-08-6

4-Boc-4,7-diazaspiro[2.5]octane

Cat. No.: B1532698
CAS No.: 674792-08-6
M. Wt: 212.29 g/mol
InChI Key: XNLYPHAMXHERHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Boc-4,7-diazaspiro[2.5]octane, also known as tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, is a chemical compound with the molecular formula C11H20N2O2. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-4,7-diazaspiro[2.5]octane typically involves multiple steps. One common method starts with 1-aminocyclopropane carboxylate as the starting material. The process involves several reaction steps, including cyclization and protection reactions, to form the final spirocyclic structure . The reaction conditions often require specific reagents such as diphenyl azide phosphate and N,N-diisopropylethylamine, which are used to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient production. The final product is typically purified using techniques like recrystallization or chromatography to ensure it meets the required specifications for further use .

Chemical Reactions Analysis

Types of Reactions

4-Boc-4,7-diazaspiro[2.5]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound results in the formation of 4,7-diazaspiro[2.5]octane, while coupling reactions can produce various substituted spirocyclic compounds .

Scientific Research Applications

4-Boc-4,7-diazaspiro[2.5]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Boc-4,7-diazaspiro[2.5]octane is primarily related to its role as a synthetic intermediate. The compound itself does not exhibit significant biological activity but is used to create molecules that do. The Boc group serves as a protecting group for the amine functionality, allowing for selective reactions to occur at other sites of the molecule. Once the desired transformations are complete, the Boc group can be removed to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

    4,7-Diazaspiro[2.5]octane: The parent compound without the Boc protecting group.

    tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate: A similar compound with a carboxylate group at a different position.

    4,7-Diazaspiro[2.5]octane dihydrochloride: The hydrochloride salt form of the parent compound.

Uniqueness

4-Boc-4,7-diazaspiro[2.5]octane is unique due to its Boc protecting group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis, enabling the creation of complex molecules with high precision .

Biological Activity

4-Boc-4,7-diazaspiro[2.5]octane is a bicyclic compound characterized by its unique spiro structure, which includes two nitrogen atoms in its framework. With the molecular formula C11H20N2O2C_{11}H_{20}N_{2}O_{2} and a molecular weight of approximately 212.29 g/mol, this compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications as a synthetic intermediate.

The primary role of this compound is as a synthetic intermediate in the development of various pharmacologically active compounds. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amine functionalities, allowing selective reactions to occur at other sites on the molecule. Once desired transformations are completed, the Boc group can be removed to expose the free amine, which can participate in further reactions .

Biological Activity

While this compound itself does not exhibit significant biological activity, it serves as a precursor for compounds that do. Its structure suggests potential interactions with biological targets, particularly in the central nervous system and drug discovery efforts aimed at treating various conditions . Notably, it has been identified as a candidate for synthesizing peptidomimetics , which mimic natural peptides and can exhibit improved pharmacokinetic properties .

Case Studies

  • Peptidomimetics Development : Researchers have utilized this compound to create peptidomimetics targeting the angiotensin II type 1 receptor (AT1R). These compounds displayed potent and selective antagonism against AT1R, making them promising candidates for treating hypertension and heart failure .
  • Inhibitors of Protein-Protein Interactions : Studies have also focused on using this compound as a core structure for designing inhibitors of critical protein-protein interactions involved in cancer progression, such as the p53-MDM2 interaction .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that can vary based on specific modifications required for different applications. A common approach includes:

  • Synthesis of 1,1-diethyl cyclopropanedicarboxylate : This step often involves heating diethyl malonate with 1,2-dibromoethane in the presence of potassium carbonate and DMF under reflux conditions .

Properties and Safety

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
Boiling Point301.3 ± 17 °C (predicted)
Density1.10 g/cm³
Storage ConditionsUnder inert gas at 2–8 °C

The compound must be handled with care due to its noted acute toxicity when ingested .

Properties

IUPAC Name

tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-6-12-8-11(13)4-5-11/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLYPHAMXHERHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC12CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680030
Record name tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674792-08-6
Record name tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl-4,7-diazaspiro[2.5]octane-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Boc-4,7-diazaspiro[2.5]octane
Reactant of Route 2
Reactant of Route 2
4-Boc-4,7-diazaspiro[2.5]octane
Reactant of Route 3
Reactant of Route 3
4-Boc-4,7-diazaspiro[2.5]octane
Reactant of Route 4
Reactant of Route 4
4-Boc-4,7-diazaspiro[2.5]octane
Reactant of Route 5
Reactant of Route 5
4-Boc-4,7-diazaspiro[2.5]octane
Reactant of Route 6
4-Boc-4,7-diazaspiro[2.5]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.